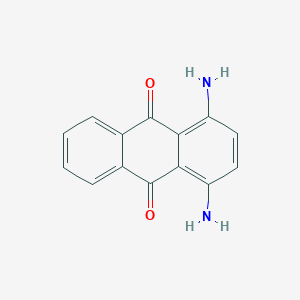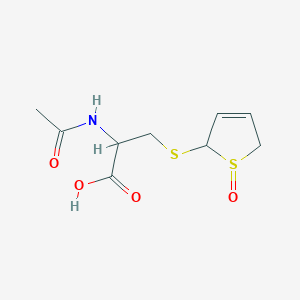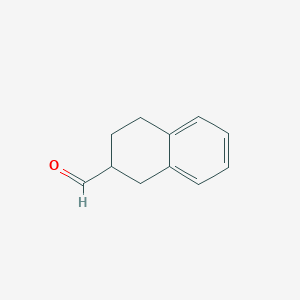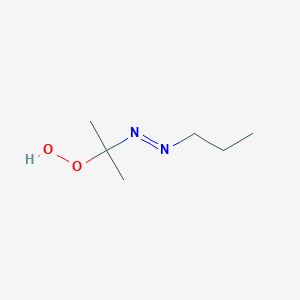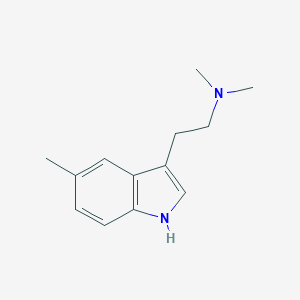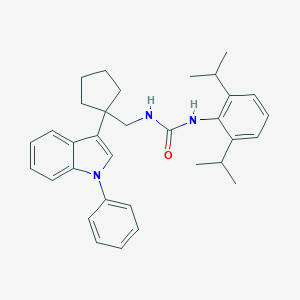
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the late 1990s by Bayer AG and is currently marketed under the brand name Nexavar.
作用机制
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves the inhibition of several protein kinases that play important roles in cell proliferation, angiogenesis, and tumor growth. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting RAF kinase, N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 can block the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and tumor growth.
生化和生理效应
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and modulate the immune response. These effects are mediated by the inhibition of protein kinases and the downstream signaling pathways that they regulate.
实验室实验的优点和局限性
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to its use in lab experiments. It can be cytotoxic at high concentrations, which can make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006. One area of research is the development of new analogs and derivatives of this compound that may have improved pharmacological properties or target different protein kinases. Another area of research is the combination of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 in different types of cancer.
合成方法
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves a multi-step process that begins with the reaction of 2,6-diisopropylaniline with 1-(4-bromophenyl)-1H-indole to form the intermediate product 2,6-bis(1-methylethyl)-N-(4-bromo-2-(1-methylethyl)phenyl)aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea.
科学研究应用
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play important roles in cell proliferation, angiogenesis, and tumor growth, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 a promising candidate for cancer therapy.
属性
CAS 编号 |
145131-32-4 |
|---|---|
产品名称 |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea |
分子式 |
C33H39N3O |
分子量 |
493.7 g/mol |
IUPAC 名称 |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-phenylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C33H39N3O/c1-23(2)26-16-12-17-27(24(3)4)31(26)35-32(37)34-22-33(19-10-11-20-33)29-21-36(25-13-6-5-7-14-25)30-18-9-8-15-28(29)30/h5-9,12-18,21,23-24H,10-11,19-20,22H2,1-4H3,(H2,34,35,37) |
InChI 键 |
BYLKFLVZRAZRBC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
同义词 |
N(sup 1)-(2,6-diisopropylphenyl)-N(sup 2)-(1-(1-phenyl-3-indolyl)cyclo pentylmethyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



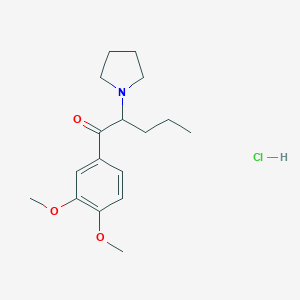
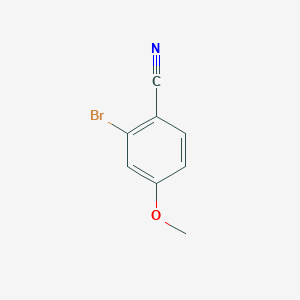
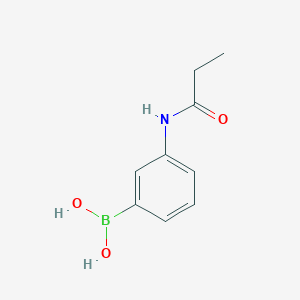
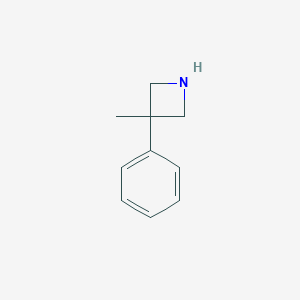
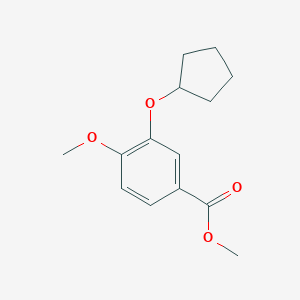
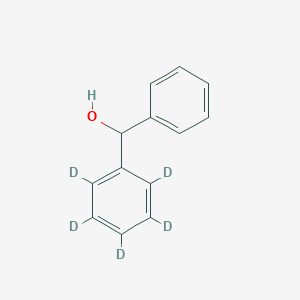
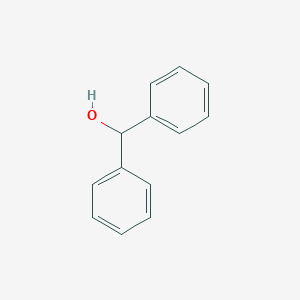
![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
